2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide
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Overview
Description
N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE typically involves multiple steps, including the bromination of precursor compounds and subsequent condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle brominated compounds.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the brominated groups, potentially leading to dehalogenation.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The brominated groups may facilitate binding to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(1-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-[(1-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE is unique due to its specific combination of brominated phenyl and naphthyl groups. This structural arrangement may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H20Br2N2O3 |
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Molecular Weight |
520.2 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H20Br2N2O3/c1-2-11-28-19-10-8-17(23)12-16(19)13-25-26-21(27)14-29-20-9-7-15-5-3-4-6-18(15)22(20)24/h3-10,12-13H,2,11,14H2,1H3,(H,26,27)/b25-13+ |
InChI Key |
HOUIDZLYQOANCG-DHRITJCHSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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